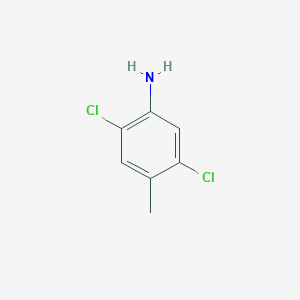

2,5-Dichloro-4-methylaniline

Description

Significance of Aniline (B41778) Derivatives in Organic Chemistry

Aniline and its derivatives are a cornerstone of organic chemistry, serving as pivotal building blocks and versatile reactants in a myriad of synthetic applications. wisdomlib.org These compounds, characterized by an amino group attached to a benzene (B151609) ring, are fundamental to the production of a wide array of industrial and consumer goods. sci-hub.se Their significance stems from the reactivity of the amino group and the aromatic ring, which allows for a diverse range of chemical transformations.

In the realm of materials science, aniline derivatives are precursors to polymers like polyurethane, which is integral to the manufacturing of plastics, thermal insulation, and spandex fibers. sci-hub.se They are also crucial intermediates in the synthesis of dyes and pigments, with many aniline derivatives forming the basis for vibrant and stable colorants used in the textile, plastics, and coatings industries. openaccessjournals.com The pharmaceutical sector heavily relies on aniline derivatives for the development of various drugs, including analgesics. sci-hub.seopenaccessjournals.com Furthermore, their applications extend to the agricultural industry as components of herbicides and other agrochemicals. sci-hub.se The ability of the amino group to be readily diazotized and subsequently replaced by a wide variety of functional groups makes substituted anilines exceptionally valuable starting materials in the synthesis of complex organic molecules. wisdomlib.org

Overview of Dichloro-methylanilines in Academic Research Contexts

Within the broad class of aniline derivatives, dichloro-methylanilines represent a specific subgroup that has garnered attention in academic and industrial research. These compounds, featuring two chlorine atoms and a methyl group on the aniline ring, exhibit a unique combination of steric and electronic properties that influence their reactivity and potential applications. The positions of the chloro and methyl substituents on the aromatic ring are critical, leading to various isomers such as 2,4-dichloro-6-methylaniline, 2,6-dichloro-3-methylaniline (B30944), and the focus of this article, 2,5-dichloro-4-methylaniline. sigmaaldrich.combiosynth.com

Research into dichloro-methylanilines often explores their utility as intermediates in the synthesis of more complex molecules. For instance, they serve as precursors for pharmaceuticals, pesticides, and dyes. ontosight.ai The presence of chlorine atoms, which are electron-withdrawing, and a methyl group, which is electron-donating, modulates the reactivity of the aromatic ring and the amino group. This interplay of functional groups allows for selective chemical transformations, making these compounds valuable tools for organic chemists. Academic studies often focus on developing efficient synthetic routes to these compounds and investigating their reactivity in various chemical reactions. For example, 2,6-dichloro-3-methylaniline has been studied for its role in wastewater treatment and its potential as an allosteric modulator. biosynth.com Similarly, 2-chloro-4-methylaniline (B104755) has been used in the preparation of HIV-1 reverse transcriptase inhibitors. chemicalbook.com The specific isomer, this compound, is recognized as a building block in organic synthesis, particularly in the creation of biologically active molecules and as an intermediate for dyes and pigments.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVBBUUBVVJOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598966 | |

| Record name | 2,5-Dichloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88434-66-6 | |

| Record name | 2,5-Dichloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-4-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of 2,5 Dichloro 4 Methylaniline

The compound 2,5-Dichloro-4-methylaniline is a solid at room temperature with a distinct set of physical and chemical properties that are crucial for its handling and application in synthesis.

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 88434-66-6 | fluorochem.co.uk |

| Molecular Formula | C₇H₇Cl₂N | biosynth.com |

| Molecular Weight | 176.04 g/mol | biosynth.com |

| Melting Point | 91 °C | biosynth.com |

| Purity | >95% | fluorochem.co.uk |

| Canonical SMILES | Cc1cc(Cl)c(N)cc1Cl | fluorochem.co.uk |

| InChI | InChI=1S/C7H7Cl2N/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | fluorochem.co.uk |

| InChI Key | PLVBBUUBVVJOIB-UHFFFAOYSA-N | fluorochem.co.uk |

Interactive Data Table: Expected Spectroscopic Data Ranges for this compound

| Spectroscopic Technique | Expected Chemical Shifts/Bands |

| ¹H NMR | Aromatic protons would appear in the range of 6.5-8.0 ppm. The methyl protons would likely be a singlet around 2.0-2.5 ppm. The amine protons would show a broad singlet, with its position being solvent-dependent. |

| ¹³C NMR | Aromatic carbons would resonate in the 110-150 ppm range. The carbon of the methyl group would appear at a higher field, around 15-25 ppm. |

| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine would be observed around 3300-3500 cm⁻¹. C-H stretching from the aromatic ring and methyl group would be seen around 2850-3100 cm⁻¹. C=C stretching of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. C-Cl stretching bands would be found in the fingerprint region, typically below 800 cm⁻¹. |

Synthesis and Manufacturing

The synthesis of 2,5-dichloro-4-methylaniline can be approached through various methods, often starting from related substituted nitrobenzene (B124822) or aniline (B41778) compounds. A common strategy in the synthesis of substituted anilines is the reduction of the corresponding nitro compound. For instance, the synthesis of 2,5-dichloroaniline (B50420) involves the catalytic hydrogenation of 2,5-dichloronitrobenzene. chemicalbook.com A similar pathway can be envisioned for this compound, likely starting from 2,5-dichloro-4-nitrotoluene. The reduction of the nitro group to an amine can be achieved using various reducing agents, with catalytic hydrogenation over catalysts like palladium on carbon being a common and efficient method. google.com

Another potential synthetic route could involve the direct chlorination of a suitable methylaniline precursor. However, controlling the regioselectivity of the chlorination to obtain the desired 2,5-dichloro isomer can be challenging and may lead to a mixture of products. The synthesis of 3-chloro-4-methylaniline (B146341), for example, is achieved through the chlorination of p-nitrotoluene followed by reduction. google.com This highlights that a multi-step synthesis involving nitration, chlorination, and subsequent reduction is a plausible and often necessary approach to achieve specific substitution patterns on the aniline ring.

Environmental Chemistry and Degradation Studies of 2,5 Dichloro 4 Methylaniline

Environmental Fate and Transport Mechanisms

The environmental distribution of 2,5-Dichloro-4-methylaniline is governed by its physicochemical properties, which influence its movement and residence time in different environmental matrices.

When released into the environment, this compound partitions into different environmental compartments based on its affinity for each phase. According to the Mackay fugacity model level III, a significant portion of the chemical, approximately 69.4%, is expected to partition into the soil. europa.eu Around 30.6% is anticipated to partition into water, while a very small fraction, less than 1% (reported as 0.0688%), is released into the sediment. europa.eu

Table 1: Partitioning Behavior and Sorption Coefficients of this compound

| Environmental Compartment | Partitioning Percentage (Mackay Fugacity Model Level III) europa.eu | Log Koc europa.eu | Adsorption Capacity (mg/g) europa.eu |

|---|---|---|---|

| Soil | 69.4% | 1.8568 | Low sorption indicated |

| Water | 30.6% | N/A | |

| Sediment | <1% (0.0688%) | 11.1 (EPA 5), 5.9 (EPA 14) |

The persistence of this compound in the environment is a key factor in assessing its long-term impact. The half-life of a chemical, or the time it takes for half of the initial amount to degrade, is a standard measure of its persistence.

In aquatic environments, the estimated half-life of this compound is 15 days. europa.eu This relatively short half-life suggests that the chemical is not persistent in water. europa.eu Consequently, the risk of exposure to aquatic organisms is considered low. europa.eu

In the soil environment, the estimated half-life is 30 days (720 hours). europa.eu Based on this value, the compound is not considered persistent in soil, and the exposure risk to soil-dwelling organisms is also deemed low. europa.eu

For sediment, the estimated half-life is longer, at 135 days (3240 hours). europa.eu However, given that a very small percentage of the chemical partitions to sediment, it is not considered to be persistent in this compartment either. europa.eu

Table 2: Estimated Half-Life of this compound in Different Environmental Compartments

| Environmental Compartment | Estimated Half-Life europa.eu | Persistence Classification europa.eu |

|---|---|---|

| Water | 15 days | Not Persistent |

| Soil | 30 days | Not Persistent |

| Sediment | 135 days | Not Persistent (due to low partitioning) |

Biotic Degradation Pathways

Microbial activity is a primary driver for the breakdown of organic compounds in the environment. The degradation of this compound involves various biological pathways, both in the presence and absence of oxygen.

Under aerobic conditions, this compound is considered to be readily biodegradable. europa.eu Studies have shown significant degradation in the presence of activated sludge. europa.eu For instance, a 28-day Closed Bottle test (OECD guideline 301D) resulted in 74.85% degradation. europa.eu Another study using activated sludge at a concentration of 30 mg/L and an initial chemical concentration of 100 mg/L showed 80% degradation in 28 days, measured by CO2 evolution. europa.eu

The degradation of chlorinated anilines by bacteria often involves dehalogenation, where chlorine atoms are removed from the aromatic ring. nih.govresearchgate.net This can be followed by hydroxylation to form catechols. researchgate.netepa.gov These catechols can then undergo ring cleavage, either through an ortho- or meta-cleavage pathway, catalyzed by dioxygenase enzymes. nih.govresearchgate.net This process breaks open the aromatic ring, leading to the formation of smaller, more easily metabolized compounds. nih.govepa.gov

In the absence of oxygen, the biodegradation of this compound can still occur, although the pathways may differ. An experiment using sludge from an anaerobic digester demonstrated that at an initial concentration of 60 mg/L, the compound underwent 82-86% degradation over 37 days. europa.eu Anaerobic degradation of chlorinated aromatic compounds can proceed through reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom. nih.gov

A variety of microorganisms have been shown to degrade chlorinated anilines. researchgate.net Bacteria from genera such as Pseudomonas, Acinetobacter, and Bacillus have been implicated in the degradation of similar compounds. nih.govresearchgate.netresearchgate.net For example, a consortium of Bacillus species was able to utilize 2,4-dichloroaniline (B164938) as a source of carbon and nitrogen. researchgate.net

The initial steps in the bacterial degradation of aromatic amines can be catalyzed by enzymes like dioxygenases, which introduce oxygen atoms into the aromatic ring, or deaminases, which remove the amino group. nih.gov The subsequent breakdown of the ring structure is often facilitated by catechol dioxygenases. researchgate.net The specific enzymes and microbial communities involved in the degradation of this compound are subjects of ongoing research, but the study of related compounds provides a strong indication of the likely transformation processes. nih.govnih.gov

Identification and Analysis of Transformation Products and Metabolites in Environmental Systems

The transformation of this compound in the environment results in a variety of products. Identifying these transformation products and metabolites is essential for a complete environmental risk assessment, as they may have their own toxicological profiles.

Aromatic amines can be introduced into the environment not only through direct release but also as transformation products of other chemicals like pesticides and dyes. nih.gov For instance, 3,4-dichloroaniline (B118046) is a known degradation product of the herbicides diuron (B1670789) and propanil. nih.gov Similarly, this compound could potentially be a metabolite of other parent compounds.

In soil and aquatic environments, microbial metabolism can lead to a series of oxidative and hydrolytic transformations. jelsciences.com For example, bacteria can degrade chloroanilines through initial oxidative deamination to form chlorocatechols, which are then further broken down. frontiersin.org A strain of Pseudomonas cepacia has been shown to utilize 3-chloro-4-methylaniline (B146341) as its sole source of carbon and energy, degrading it via the liberation of ammonium (B1175870) and chloride. frontiersin.org

In vivo studies with the related compound 4-chloro-2-methylaniline (B164923) in rats have identified metabolites such as 4-chloro-5-hydroxy-2-methylaniline, N-acetyl-4-chloro-2-methylaniline, and N-acetyl-4-chloro-5-hydroxy-2-methylaniline. industrialchemicals.gov.au While these are from a biological system, they indicate potential transformation pathways that could also occur in the environment through microbial action. In vitro studies have also shown the formation of 5-chloro-2-N-hydroxyaminotoluene and 4,4'-dichloro-2,2'-dimethyl-azobenzene from 4-chloro-2-methylaniline by peroxidases. industrialchemicals.gov.au

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) are crucial for the identification and quantification of these transformation products in environmental samples. diva-portal.orgresearchgate.net

Table 2: Identified or Potential Transformation Products of Chloroanilines

| Parent Compound | Transformation Product/Metabolite | Environment/System | Reference |

|---|---|---|---|

| 4-Chloro-2-methylaniline | 4-Chloro-5-hydroxy-2-methylaniline | Rat (in vivo) | industrialchemicals.gov.au |

| 4-Chloro-2-methylaniline | N-acetyl-4-chloro-2-methylaniline | Rat (in vivo) | industrialchemicals.gov.au |

| 4-Chloro-2-methylaniline | 5-Chloro-2-N-hydroxyaminotoluene | Rat liver microsomes (in vitro) | industrialchemicals.gov.au |

| 4-Chloro-2-methylaniline | 4,4'-dichloro-2,2'-dimethyl-azobenzene | Rat liver microsomes (in vitro) | industrialchemicals.gov.au |

| 3-Chloro-4-methylaniline | Ammonium and Chloride | Pseudomonas cepacia (bacterial degradation) | frontiersin.org |

| 3,4-Dichloroaniline | 1,2-Dichlorobenzene | Rhodococcus sp. (anaerobic degradation) | frontiersin.org |

This table includes data from related chloroaniline compounds to infer potential transformation pathways for this compound.

Research on Derivatives and Analogues of 2,5 Dichloro 4 Methylaniline

Synthesis and Structural Characterization of Related Halogenated Methylanilines

The synthesis of halogenated methylanilines often involves electrophilic substitution reactions on a substituted benzene (B151609) ring. The directing effects of the amino and methyl groups, as well as the existing halogen substituents, play a crucial role in determining the position of incoming groups.

The synthesis of positional isomers of dichloromethylaniline highlights the influence of substituent placement on the benzene ring.

2,6-Dichloro-3-methylaniline (B30944) has been synthesized through a multi-step process starting from 3-methylaniline. nih.gov The synthesis involves N-acetylation of 3-methylaniline, followed by treatment with chlorosulfonic acid and ammonia to yield 2-methyl-4-(N-acetyl)-benzenesulfonamide. This intermediate is then deacetylated, chlorinated, and hydrolyzed to produce the final product. nih.gov An alternative method involves the direct chlorination of 3-methylaniline with reagents like chlorine gas or sulfuryl chloride, often in the presence of a catalyst such as iron(III) chloride. researchgate.net

3,5-Dichloro-4-methylaniline can be prepared from 1,3-dichloro-2-methyl-5-nitrobenzene. The synthesis involves the reduction of the nitro group to an amino group. A common method utilizes tin(II) chloride dihydrate in N,N-dimethylformamide (DMF) at room temperature. nih.gov The reaction mixture is then processed to isolate the desired product, which is often purified by silica (B1680970) gel column chromatography. nih.gov

Below is a table summarizing the synthesis of these positional isomers.

| Compound | Starting Material | Key Reagents | Reference |

| 2,6-Dichloro-3-methylaniline | 3-Methylaniline | Acetic anhydride, Chlorosulfonic acid, Ammonia, Sodium chlorate | nih.gov |

| 3,5-Dichloro-4-methylaniline | 1,3-Dichloro-2-methyl-5-nitrobenzene | Tin(II) chloride dihydrate, N,N-dimethylformamide | nih.gov |

The synthesis of related chloro-methylanilines provides insight into the regioselectivity of chlorination reactions on toluidine isomers.

2-Chloro-4-methylaniline (B104755) , also known as 2-chloro-p-toluidine, is a colorless to pale yellow liquid. rsc.org It is used as an intermediate in the synthesis of dyes and other organic compounds. rsc.org

4-Chloro-2-methylaniline (B164923) is produced by the chlorination of N-acetyl-o-toluidine followed by deprotection. researchgate.net A laboratory-scale synthesis involves the reaction of o-toluidine with copper(II) chloride dihydrate and lithium chloride hydrate (B1144303) in ethanol under reflux. scispace.com This compound has been used in the synthesis of various organic molecules, including N-(4-chloro-2-methylphenyl)benzamide. researchgate.netrsc.org

The following table outlines the synthesis of these related chloro-methylanilines.

| Compound | Starting Material | Key Reagents | Reference |

| 2-Chloro-4-methylaniline | p-Toluidine | - | rsc.org |

| 4-Chloro-2-methylaniline | o-Toluidine | Copper(II) chloride dihydrate, Lithium chloride hydrate, Ethanol | scispace.com |

Development of Complex Organic Structures Incorporating 2,5-Dichloro-4-methylaniline Moieties

The incorporation of the this compound moiety into more complex organic structures has been an area of active research, leading to the development of Schiff bases, and potentially polymeric materials and heterocyclic compounds.

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. Halogen-substituted anilines are frequently used as the amine component in these syntheses. bu.edu.eg The reaction typically proceeds under reflux conditions and can be catalyzed by acids. mdpi.com

For instance, Schiff bases have been successfully synthesized from the reaction of various substituted anilines with salicylaldehyde and its derivatives. bu.edu.eg These reactions are often straightforward and result in good to excellent yields of the desired products. The formation of the Schiff base is confirmed through various spectroscopic techniques, including FTIR, UV-vis, ¹H NMR, and ¹³C NMR. bu.edu.eg While specific examples starting from this compound were not detailed in the provided context, the general reactivity of halogenated anilines suggests its suitability for forming Schiff base derivatives. bu.edu.egmdpi.com

The synthesis of polymers and nanocomposites from aniline (B41778) and its derivatives is a well-established field. Polyaniline, a conducting polymer, is typically synthesized through the oxidative polymerization of aniline. researchgate.net This process can be adapted for substituted anilines to produce polymers with modified properties.

While direct synthesis of a homopolymer from this compound is not extensively documented in the provided search results, the synthesis of copolymers of aniline with other substituted anilines, such as m-chloroaniline, has been reported. mdpi.com These copolymers are often prepared by oxidative methods in a micellar solution. mdpi.com

Furthermore, nanocomposites incorporating polyaniline and its derivatives with various nanomaterials have been developed. For example, hybrid nanocomposites of poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) with graphene oxide have been synthesized. baranlab.org This suggests the potential for creating nanocomposites from polymers derived from this compound. The synthesis of such nanocomposites can be achieved through methods like in situ chemical oxidative polymerization. researchgate.net

The synthesis of substituted pyridines and pyrimidines often involves the condensation of amines with carbonyl compounds or other suitable precursors. heteroletters.orgmdpi.com While the direct use of this compound in the synthesis of pyridines and pyrimidines was not explicitly detailed, the general synthetic strategies allow for the incorporation of various aniline derivatives.

The synthesis of substituted pyridines can be achieved through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or a primary amine. heteroletters.org More modern methods include metal-free [3+3] annulation reactions.

Similarly, the pyrimidine ring can be constructed through the condensation of an amidine, urea, or guanidine derivative with a 1,3-bifunctional three-carbon fragment. mdpi.com The reaction of substituted anilines with dichloropyrimidines has been used to synthesize substituted aminopyrimidines. bu.edu.eg These general methodologies suggest that this compound could serve as a precursor for the synthesis of novel substituted pyridine and pyrimidine derivatives.

Mechanistic Studies of Reactions Involving Derivatives (e.g., Nucleophilic Aromatic Substitution)

The study of reaction mechanisms provides crucial insights into the reactivity and behavior of chemical compounds. For derivatives of this compound, mechanistic investigations, particularly in the realm of nucleophilic aromatic substitution (SNAr), are essential for understanding how the electronic and steric properties of the aniline ring influence its participation in these reactions. While specific kinetic studies on this compound derivatives are not extensively documented in publicly available literature, valuable mechanistic insights can be drawn from studies on structurally similar substituted anilines.

A pivotal aspect of SNAr reactions is the nature of the nucleophile and the electrophilic aromatic substrate. Research on the kinetics of reactions between various para-substituted anilines and highly activated aromatic systems, such as 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, reveals significant details about the reaction mechanism. The electronic effects of substituents on the aniline nucleophile play a critical role in determining the reaction rate and, in some cases, the operative mechanism.

Kinetic studies performed under pseudo-first-order conditions, with an excess of the aniline nucleophile, have demonstrated that these reactions typically follow second-order kinetics. The second-order rate constants are influenced by the electron-donating or electron-withdrawing nature of the substituents on the aniline ring. Generally, electron-donating groups enhance the nucleophilicity of the aniline, leading to an increase in the reaction rate, while electron-withdrawing groups have the opposite effect.

Interestingly, detailed kinetic analyses have revealed that the mechanism of nucleophilic aromatic substitution involving aniline derivatives can shift depending on the electronic properties of the nucleophile and the solvent system. For instance, in reactions of a series of para-substituted anilines, a transition from a polar SNAr mechanism to a single electron transfer (SET) mechanism has been observed. This shift is often indicated by biphasic and concave upwards Hammett and Brønsted plots. For less basic anilines, the reaction proceeds through the conventional polar SNAr pathway, which involves the formation of a Meisenheimer complex as a key intermediate. However, for more basic anilines, the mechanism can transition to a SET pathway. In the case of 4-methylaniline, which is structurally related to this compound, it often lies at the breakpoint of this mechanistic change.

The solvent also plays a crucial role in the kinetics and mechanism of these reactions. The rate of reaction can be significantly influenced by the solvent's polarity and its ability to stabilize the transition states and intermediates. For example, the use of mixed solvent systems, such as methanol-dimethyl sulfoxide (MeOH-Me₂SO), has shown that changes in solvent composition can dramatically alter the reaction rates. This is attributed to the differential solvation of the reactants and the transition state.

To illustrate the impact of substituents and solvent on the reaction kinetics, the following interactive data table presents the second-order rate constants for the reaction of various para-substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in different MeOH-Me₂SO mixtures at 25.0 °C. This data, from a study on analogous systems, provides a framework for understanding the potential reactivity of derivatives of this compound in similar SNAr reactions.

| Substituent (X) in p-X-aniline | k₁ (M⁻¹s⁻¹) in 90:10 MeOH–Me₂SO | k₁ (M⁻¹s⁻¹) in 50:50 MeOH–Me₂SO | k₁ (M⁻¹s⁻¹) in 10:90 MeOH–Me₂SO | k₁ (M⁻¹s⁻¹) in pure Me₂SO |

|---|---|---|---|---|

| OH | 0.012 | 0.088 | 0.62 | 1.55 |

| OMe | 0.007 | 0.051 | 0.36 | 0.77 |

| Me | 0.004 | 0.029 | 0.21 | 0.42 |

| H | 0.003 | 0.022 | 0.15 | 0.17 |

| F | 0.002 | 0.015 | 0.11 | 0.12 |

| I | 0.002 | 0.016 | 0.11 | 0.13 |

| Cl | 0.001 | 0.011 | 0.08 | 0.09 |

The data clearly demonstrates that as the electron-donating ability of the para-substituent increases (from Cl to OH), the rate of reaction increases across all solvent systems. Furthermore, the reaction rate is significantly enhanced with an increasing proportion of dimethyl sulfoxide in the solvent mixture, highlighting the profound effect of the solvent environment on the reaction kinetics.

Advanced Applications and Future Research Directions

Role as an Intermediate in Industrial Organic Synthesis

2,5-Dichloro-4-methylaniline is a key organic building block utilized in the synthesis of more complex molecules. Its reactive amine group and substituted aromatic ring allow for a variety of chemical transformations, making it a versatile intermediate in several industrial sectors.

Precursor for Dyes and Pigments

While many substituted anilines are foundational to the dye industry, the specific role of this compound as a direct precursor is primarily indicated by its classification under "Organic Pigments" by chemical suppliers who list it as a material building block. bldpharm.combldpharm.com The structural characteristics of chlorinated anilines are crucial for producing pigments with high stability and specific color properties. Further underscoring its relevance in this field, it is listed as a downstream product of p-Nitrosotoluene, a compound used in the production of dyes. guidechem.com

Building Block for Fine Chemicals

A significant application of this compound is its use as a crucial intermediate in the synthesis of high-value fine chemicals, particularly for the pharmaceutical industry. sigmaaldrich.com Extensive patent literature demonstrates its role as a starting material in the creation of complex heterocyclic compounds with potential therapeutic applications.

Notably, it has been used in the synthesis of substituted aminopurine compounds. google.comgoogle.comgoogle.com These molecules have been investigated for their potential in treating serious medical conditions such as melanoma, a highly aggressive form of skin cancer. google.comgoogle.com In these multi-step syntheses, this compound serves as a key fragment, incorporated to form part of the final complex molecular structure. The patents detail its reaction to create intermediates that are further elaborated into the final aminopurine derivatives. google.comgoogle.comgoogle.com

Table 1: Synthesis of Fine Chemicals from this compound

| Starting Material | Resulting Compound Class | Potential Application |

|---|---|---|

| This compound | Substituted Aminopurines | Cancer Treatment (Melanoma) google.comgoogle.com |

Catalysis and Reaction Development Utilizing this compound Derivatives

The development of novel catalysts is a cornerstone of modern chemistry. While aniline (B41778) derivatives can be modified to serve as ligands or organocatalysts, the specific application of this compound in these areas is still an emerging field.

Role as Ligands in Metal-Catalyzed Reactions

Currently, there is limited specific information in the public domain detailing the use of this compound derivatives as ligands in metal-catalyzed reactions. Although chemical suppliers may categorize the compound broadly under "Catalysts and Ligands," dedicated research focusing on its application in forming complexes for transition-metal catalysis is not readily apparent. bldpharm.com

Application in Organocatalysis

Similarly, the application of this compound derivatives in the field of organocatalysis appears to be an unexplored area of research. No specific studies or reports were identified that describe its use as a primary component in a metal-free catalytic system.

Emerging Research Areas and Unexplored Research Avenues

The future potential of this compound lies in both expanding its known applications and exploring entirely new ones.

Based on its documented use, a significant emerging research area is the continued development of novel pharmaceuticals derived from this compound. Its role in forming the backbone of substituted aminopurines suggests that it could be a valuable building block for other kinase inhibitors or therapeutic agents targeting various diseases. google.comgoogle.comgoogle.com The synthesis of a library of derivatives based on this core structure could lead to the discovery of new drug candidates.

The most significant unexplored research avenues are in the field of catalysis. The electronic properties of the aniline ring, modified by two chlorine atoms and a methyl group, could be harnessed to create novel ligands for metal-catalyzed cross-coupling reactions or other important transformations. Designing and synthesizing ligands from this compound could yield catalysts with unique reactivity and selectivity. Furthermore, its potential in asymmetric organocatalysis remains completely untapped and represents a promising area for future investigation.

Sustainable Synthesis Routes and Green Chemistry Principles

The industrial synthesis of substituted anilines, including this compound, has traditionally relied on multi-step processes that often involve hazardous reagents and generate significant waste. However, the growing emphasis on sustainable chemistry is driving research into greener and more efficient synthetic methodologies. The application of the twelve principles of green chemistry offers a framework for developing more environmentally benign routes to this important chemical intermediate.

A common route for the synthesis of chloro-substituted anilines involves the reduction of the corresponding nitroaromatic compounds. For instance, 2,5-dichloroaniline (B50420) is typically synthesized via the catalytic hydrogenation of 2,5-dichloronitrobenzene. chemicalbook.com Applying this logic to this compound, a greener synthesis would start from 2,5-dichloro-4-methylnitrobenzene. The key to a sustainable process lies in the choice of reducing agent and reaction conditions.

Key Green Chemistry Principles in Synthesis:

Catalysis over Stoichiometric Reagents: Catalytic hydrogenation using catalysts like palladium on carbon with molecular hydrogen is a prime example of a green approach. This method offers high atom economy, as the only byproduct is water. Alternative catalytic systems, such as using hydrazine (B178648) hydrate (B1144303) with a catalyst, have also been reported for related compounds. chemicalbook.com These are preferable to older methods that use stoichiometric metal reductants (e.g., iron or tin in acidic media), which generate large amounts of metallic waste.

Safer Solvents and Reaction Conditions: The use of ionic liquids as solvents for the chlorination of unprotected anilines represents a significant advancement. nih.gov These solvents can enhance reaction rates and selectivity, and their low volatility reduces air pollution. Research has demonstrated that copper(II) chloride in an ionic liquid can achieve high yields for para-chlorination under mild conditions (40 °C), avoiding the need for protecting groups and hazardous reagents like gaseous chlorine. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct, regioselective chlorination of 4-methylaniline would be an ideal route in terms of atom economy. However, controlling the selectivity to obtain the desired 2,5-dichloro isomer is a significant challenge. Methods using copper halides in ionic liquids have shown promise for regioselective chlorination of aniline analogues. nih.gov

| Green Chemistry Principle | Application to this compound Synthesis |

| Catalysis | Use of heterogeneous catalysts (e.g., Pd/C) for the reduction of a nitro precursor. |

| Safer Solvents | Employing ionic liquids for direct chlorination steps to improve safety and selectivity. nih.gov |

| Atom Economy | Designing routes that minimize byproducts, such as direct regioselective chlorination. |

| Reduce Derivatives | Developing methods that avoid the need for protecting and deprotecting the amine group. nih.gov |

Future research in this area will likely focus on developing highly selective and robust catalysts that can facilitate the direct, one-step chlorination of 4-methylaniline to this compound, potentially using safer chlorinating agents and environmentally friendly solvent systems.

Novel Applications in Materials Science

While this compound is primarily recognized as an intermediate in the synthesis of dyes and pigments, its molecular structure makes it a candidate for incorporation into more advanced materials. The presence of reactive amine and chloro groups on an aromatic ring provides opportunities for polymerization and functionalization, leading to novel materials with tailored properties.

Potential as a Monomer in Polymer Synthesis:

Substituted anilines are valuable monomers for the synthesis of conducting polymers and high-performance engineering plastics. Polyaniline and its derivatives are known for their electrical conductivity, environmental stability, and ease of synthesis. rroij.com The inclusion of substituents on the aniline ring can significantly modify the properties of the resulting polymer. For instance, copolymerization of aniline with substituted anilines like 2-methylaniline has been shown to improve the solubility and processability of the resulting polymer, albeit sometimes with a decrease in conductivity. rroij.com

The specific substituents on this compound could impart desirable characteristics to a polymer:

Chlorine atoms can enhance flame retardancy and thermal stability. They may also influence the electronic properties and solubility of the polymer.

The methyl group can improve solubility in organic solvents, making the polymer more processable.

Copolymers could be synthesized via oxidative polymerization, incorporating this compound with other monomers like aniline or pyrrole (B145914) to create materials with a unique balance of conductivity, solubility, and thermal properties. rroij.comresearchgate.net

Building Block for Functional Dyes and Pigments:

Dichlorinated anilines are established precursors for azo dyes. researchgate.net this compound can serve as a diazo component, which, when reacted with various coupling agents, can produce a wide range of colors. researchgate.net The specific shade, fastness, and other properties of the dye are determined by the molecular structure of both the diazo and coupling components. The presence of chlorine atoms in the structure often improves the lightfastness of the resulting dye.

Beyond traditional textile applications, there is growing interest in functional dyes for advanced applications. For example, dyes with specific electronic properties are being explored for use in:

Organic Light-Emitting Diodes (OLEDs)

Dye-Sensitized Solar Cells (DSSCs)

Fluorescent sensors

Precursor for Advanced Organic Materials:

The structure of this compound makes it a potential building block for other advanced materials. For example, aniline derivatives are sometimes used in the synthesis of covalent organic frameworks (COFs). These are highly ordered, porous crystalline polymers with potential applications in gas storage, catalysis, and sensing. acs.org The specific geometry and electronic nature of the this compound unit could be exploited to create COFs with unique pore structures and functionalities. Furthermore, triazine-based materials, which can be synthesized from aniline derivatives, have applications as fluorescent materials and in organic electronics. mdpi.com

| Potential Application Area | Role of this compound | Resulting Material Properties |

| Conducting Polymers | Co-monomer with aniline or other monomers. rroij.com | Improved solubility and processability, enhanced thermal stability. |

| Azo Dyes & Pigments | Diazo component in coupling reactions. researchgate.net | Dyes with potentially high lightfastness and specific color shades. |

| Covalent Organic Frameworks (COFs) | Linker or building block. acs.org | Porous materials for sensing or catalysis. |

| Fluorescent Materials | Precursor for triazine-based or other conjugated systems. mdpi.com | Materials for use in OLEDs or as chemical sensors. |

Further research into the reactivity of this compound and the properties of its derivatives will be crucial in realizing its potential in these novel materials science applications.

Q & A

Basic: What are the recommended synthetic routes for 2,5-Dichloro-4-methylaniline, and how can purity be assessed?

Answer:

A common approach involves regioselective chlorination of 4-methylaniline derivatives. For example, acetylation of the amino group (to protect it) followed by chlorination using reagents like Cl2/FeCl3 or sulfuryl chloride (SO2Cl2) under controlled conditions can yield the desired substitution pattern . Post-synthesis, purity is typically assessed via HPLC or GC with flame ionization detection (FID), using certified standards (e.g., trichloroaniline derivatives as reference materials) . Melting point analysis (mp 93–95°C for analogous compounds) and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy are critical for structural validation .

Basic: Which computational methods are suitable for predicting the electronic properties of this compound?

Answer:

Density functional theory (DFT) with hybrid functionals like B3LYP (Becke’s three-parameter exchange and Lee-Yang-Parr correlation) is widely used to model electronic structure, frontier molecular orbitals, and electrostatic potential surfaces . Basis sets such as 6-311++G(d,p) are recommended for accurate geometry optimization. Solvent effects can be incorporated via the polarizable continuum model (PCM). These calculations help predict reactivity in electrophilic substitution or coupling reactions .

Advanced: How can regioselective chlorination challenges in synthesizing this compound be resolved?

Answer:

Regioselectivity is influenced by directing groups and reaction conditions. Protecting the amino group (e.g., acetylation) directs chlorination to the para position relative to the methyl group. Kinetic vs. thermodynamic control can be leveraged: lower temperatures favor kinetic products (e.g., 2-chloro derivatives), while higher temperatures favor thermodynamically stable 5-chloro isomers . Advanced characterization via X-ray crystallography (using software like WinGX ) and <sup>15</sup>N NMR can resolve positional ambiguities in substituted anilines.

Advanced: How should researchers address contradictions between experimental and computational data for this compound?

Answer:

Discrepancies (e.g., bond lengths or reaction energetics) often arise from approximations in DFT functionals or incomplete solvent models. To resolve these:

- Validate computational parameters against experimental crystallographic data (e.g., bond angles from WinGX ).

- Use higher-level methods like CCSD(T) for critical energy comparisons .

- Re-examine experimental conditions (e.g., solvent polarity, temperature) and ensure computational models match these parameters .

Basic: What analytical techniques are optimal for quantifying this compound in environmental samples?

Answer:

Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred for trace analysis due to the compound’s halogenated structure . For aqueous matrices, solid-phase extraction (SPE) using C18 cartridges improves detection limits. HPLC with UV-Vis detection (λmax ~254 nm) is suitable for bulk quantification. Calibration with deuterated internal standards (e.g., d4-trichloroaniline ) minimizes matrix interference.

Advanced: What strategies optimize the crystallographic characterization of this compound derivatives?

Answer:

Single-crystal X-ray diffraction requires high-purity samples. Slow evaporation from dichloromethane/hexane mixtures often yields suitable crystals. Use WinGX for data processing:

- Refine thermal displacement parameters to account for chlorine atom anisotropy.

- Validate hydrogen bonding networks (e.g., N–H···Cl interactions) using Mercury software.

- Compare experimental bond lengths with DFT-optimized geometries to identify steric or electronic distortions .

Advanced: How can researchers design toxicity studies for this compound?

Answer:

Follow OECD guidelines for ecotoxicity:

- Acute toxicity: Use Daphnia magna or zebrafish embryos, with LC50 determination via probit analysis.

- Genotoxicity: Ames test (TA98 strain) with metabolic activation (S9 fraction).

- Environmental persistence: Aerobic biodegradation studies (OECD 301F) with HPLC monitoring . Mitigate risks using PPE (gloves, fume hoods) as per Safety Data Sheets (SDS) for chloroanilines .

Basic: What are the key spectral signatures (IR, NMR) for identifying this compound?

Answer:

- IR: N–H stretch (~3350 cm<sup>−1</sup>), C–Cl stretches (600–800 cm<sup>−1</sup>), and aromatic C=C (1600 cm<sup>−1</sup>).

- <sup>1</sup>H NMR (CDCl3): Methyl group singlet (~δ 2.3 ppm), aromatic protons as doublets (J ≈ 8 Hz) at δ 6.8–7.2 ppm.

- <sup>13</sup>C NMR: Quaternary carbons adjacent to Cl appear at ~δ 125–135 ppm .

Advanced: How can this compound be functionalized for applications in coordination chemistry?

Answer:

The amino group can act as a ligand precursor. Strategies include:

- Schiff base formation: React with aldehydes (e.g., salicylaldehyde) to form tridentate ligands for transition metals (Cu, Ni).

- Diazotization: Generate diazonium salts for coupling reactions (e.g., azo dyes or Pd-catalyzed cross-couplings).

Characterize complexes via cyclic voltammetry (redox activity) and ESI-MS .

Advanced: What methodologies validate the environmental degradation pathways of this compound?

Answer:

Use isotope-labeling (e.g., <sup>13</sup>C or <sup>15</sup>N) to track degradation products via LC-HRMS. Simulate photolysis with UV/H2O2 systems and identify intermediates (e.g., chlorinated quinones) using QTOF-MS. Compare experimental half-lives with EPI Suite predictions to assess model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.